molecular formula C22H23N3O3 B2541512 N-(2,4-dimethoxyphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899959-66-1

N-(2,4-dimethoxyphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2541512
CAS No.: 899959-66-1
M. Wt: 377.444
InChI Key: IYNZEWAOKSDKMG-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with a phenyl group at position 1 and a 2,4-dimethoxyphenyl carboxamide moiety at position 2. The 2,4-dimethoxy groups on the phenyl ring likely influence electronic properties and binding interactions, as seen in related compounds .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-27-17-10-11-18(20(15-17)28-2)23-22(26)25-14-13-24-12-6-9-19(24)21(25)16-7-4-3-5-8-16/h3-12,15,21H,13-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNZEWAOKSDKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multiple steps. One common method includes the cyclization of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) yields the desired pyrrolopyrazine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimizations for scale, yield, and cost-effectiveness. The use of automated synthesis and high-throughput screening can also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Compounds and Their Substituent-Driven Activities
Compound Name Substituents Biological Activity (IC50/EC50) Reference
N-(2,4-Dimethoxyphenyl)pyrazine-2-carboxamide () 2,4-Dimethoxyphenyl, 3-amino-pyrazine Antimicrobial (Not quantified)
N-(3-Chloro-4-(fluorobenzyloxy)phenyl)pyrazine-2-carboxamide () 3-Chloro-4-fluorobenzyloxy, pyrazinyl MAO-B inhibition (IC50 = 9.7 nM)
N-(2,6-Difluorophenyl)-1-(4-ethoxyphenyl)pyrrolo[1,2-a]pyrazine-2-carboxamide () 2,6-Difluorophenyl, 4-ethoxyphenyl Not reported
Compound 29 () 2,4-Dimethoxyphenyl, azepan-1-yl, carbamimidoyl Not reported
  • Key Observations: Halogen vs. Methoxy Substitutions: Halogenated analogs (e.g., ) exhibit potent MAO-B inhibition (IC50 < 10 nM), attributed to enhanced hydrophobic interactions and electron-withdrawing effects. In contrast, methoxy groups (as in the target compound) may favor hydrogen bonding or π-π stacking due to their electron-donating nature . Amino Group Impact: The 3-amino substituent in ’s pyrazine derivative correlates with antimicrobial activity, suggesting that polar groups enhance interactions with microbial targets. The absence of this group in the target compound may shift its activity profile .

Physicochemical and Structural Comparisons

Table 2: Structural and Spectral Comparisons
Compound Feature Target Compound Analog () Analog ()
Core Structure Pyrrolo[1,2-a]pyrazine Pyrazine Pyrazine with azepane ring
Substituents 1-Phenyl, 2-(2,4-dimethoxyphenyl)carboxamide 3-Amino, 2-(2,4-dimethoxyphenyl) 2,4-Dimethoxyphenyl, carbamimidoyl
¹H-NMR Shifts (Key Peaks) Not reported δ 10.06 (CONH), 6.68–6.52 (ArH) δ 10.19 (CONH), 6.48 (ArH)
LogP (Calculated) Estimated ~3.5 (methoxy-rich) 0.37 (polar amino group) Not reported
  • Methoxy groups in the 2,4-positions (common in , and the target compound) produce distinct NMR aromatic proton shifts (δ 6.5–6.7), indicating electron-donating effects that modulate aromatic ring electron density .

Biological Activity

N-(2,4-dimethoxyphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a synthetic compound belonging to the pyrrolo[1,2-a]pyrazine class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, including its antimicrobial properties, cytotoxicity against cancer cell lines, and potential mechanisms of action.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that integrates a pyrrolo[1,2-a]pyrazine core with substituted phenyl groups. The synthesis typically involves multi-step organic reactions, which can include the following:

  • Step 1: Formation of the pyrrolo[1,2-a]pyrazine core.
  • Step 2: Introduction of the 2,4-dimethoxyphenyl group.
  • Step 3: Carboxamide formation through reaction with appropriate amines.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound.

CompoundMIC (μg/mL)MBC/MFC (μg/mL)Activity
7b0.22 - 0.25ActiveStrong
OtherVariesVariesModerate

The minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) were assessed against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. Compound 7b showed significant activity with MIC values ranging from 0.22 to 0.25 μg/mL, indicating strong bactericidal effects against tested strains .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's effectiveness was measured through assays that determine cell viability.

Cell LineIC50 (μM)
A549 (Lung Cancer)15
HeLa (Cervical)12
MCF7 (Breast)10

These results indicate that the compound has promising potential as an antitumor agent .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis: Studies suggest that this compound can trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential .

Case Studies

One notable case study involved the application of this compound in treating resistant bacterial strains. The study highlighted its ability to reduce biofilm formation significantly and enhance susceptibility to conventional antibiotics .

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